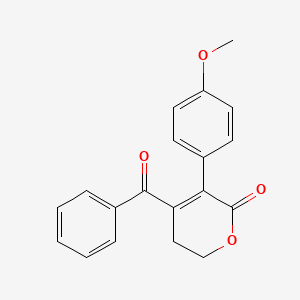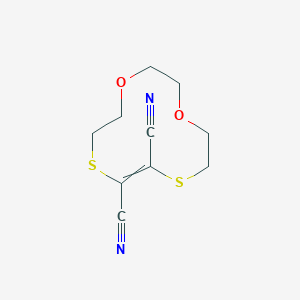![molecular formula C26H50N4O8Si2 B12539503 Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]- CAS No. 668994-10-3](/img/structure/B12539503.png)
Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Harnstoff, N,N’‘-1,4-Phenylenbis[N’-[3-(Triethoxysilyl)propyl]- ist eine Verbindung, die zur Klasse der Organosiliciumverbindungen gehört. Sie ist durch das Vorhandensein von Harnstoffgruppen und Triethoxysilylgruppen gekennzeichnet, die an ein Phenylenrückgrat gebunden sind. Diese Verbindung ist bekannt für ihre Fähigkeit, selbstorganisierende Monolagen (SAMs) auf verschiedenen Substraten zu bilden, was sie für Oberflächenmodifikationen und Immobilisierungsanwendungen nützlich macht .
Vorbereitungsmethoden
Die Synthese von Harnstoff, N,N’‘-1,4-Phenylenbis[N’-[3-(Triethoxysilyl)propyl]- erfolgt in der Regel durch Reaktion von 1,4-Phenylendiamin mit 3-(Triethoxysilyl)propylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsverfahren können die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen umfassen, um hohe Ausbeuten und Reinheit zu erzielen .
Analyse Chemischer Reaktionen
Harnstoff, N,N’‘-1,4-Phenylenbis[N’-[3-(Triethoxysilyl)propyl]- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit geeigneten Reduktionsmitteln durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Die Triethoxysilylgruppen können Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung neuer Derivate führt. Übliche Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile.
Wissenschaftliche Forschungsanwendungen
Harnstoff, N,N’‘-1,4-Phenylenbis[N’-[3-(Triethoxysilyl)propyl]- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird zur Bildung von selbstorganisierenden Monolagen (SAMs) auf verschiedenen Substraten verwendet, die für die Oberflächenmodifikation und Immobilisierung von Molekülen nützlich sind.
Biologie: Die Verbindung kann verwendet werden, um Enzyme und andere Biomoleküle auf Oberflächen zu immobilisieren, wodurch ihre Stabilität und Aktivität verbessert werden.
Wirkmechanismus
Der Wirkmechanismus von Harnstoff, N,N’‘-1,4-Phenylenbis[N’-[3-(Triethoxysilyl)propyl]- beinhaltet die Bildung starker kovalenter Bindungen mit Oberflächenatomen, was zur Bildung von selbstorganisierenden Monolagen (SAMs) führt. Diese SAMs bieten eine stabile und funktionalisierte Oberfläche, die für verschiedene Anwendungen verwendet werden kann. Die molekularen Ziele und Signalwege, die an seiner Wirkung beteiligt sind, umfassen die Wechselwirkung mit Oberflächenhydroxylgruppen und die Bildung von Siloxanbindungen .
Wirkmechanismus
The mechanism of action of Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- involves the formation of strong covalent bonds with surface atoms, leading to the formation of self-assembled monolayers (SAMs). These SAMs provide a stable and functionalized surface that can be used for various applications. The molecular targets and pathways involved in its action include the interaction with surface hydroxyl groups and the formation of siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen zu Harnstoff, N,N’‘-1,4-Phenylenbis[N’-[3-(Triethoxysilyl)propyl]- umfassen:
1-[3-(Triethoxysilyl)propyl]harnstoff: Diese Verbindung hat ähnliche funktionelle Gruppen, aber es fehlt das Phenylenrückgrat.
γ-Ureidopropyltrimethoxysilan: Diese Verbindung hat eine ähnliche Struktur, jedoch mit Trimethoxysilylgruppen anstelle von Triethoxysilylgruppen.
3-Ureidopropyltrimethoxysilan: Eine weitere ähnliche Verbindung mit Trimethoxysilylgruppen. Die Einzigartigkeit von Harnstoff, N,N’‘-1,4-Phenylenbis[N’-[3-(Triethoxysilyl)propyl]- liegt in seinem Phenylenrückgrat, das der Verbindung zusätzliche Steifigkeit und Stabilität verleiht.
Eigenschaften
CAS-Nummer |
668994-10-3 |
|---|---|
Molekularformel |
C26H50N4O8Si2 |
Molekulargewicht |
602.9 g/mol |
IUPAC-Name |
1-(3-triethoxysilylpropyl)-3-[4-(3-triethoxysilylpropylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C26H50N4O8Si2/c1-7-33-39(34-8-2,35-9-3)21-13-19-27-25(31)29-23-15-17-24(18-16-23)30-26(32)28-20-14-22-40(36-10-4,37-11-5)38-12-6/h15-18H,7-14,19-22H2,1-6H3,(H2,27,29,31)(H2,28,30,32) |
InChI-Schlüssel |
OCXIPDSLLGBIJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
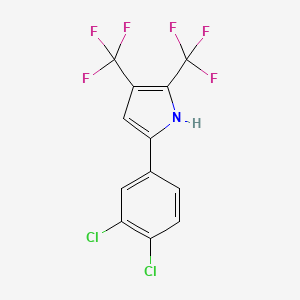
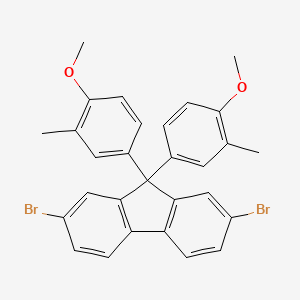
![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)

![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
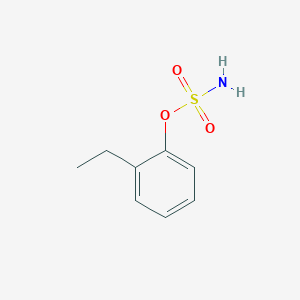
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
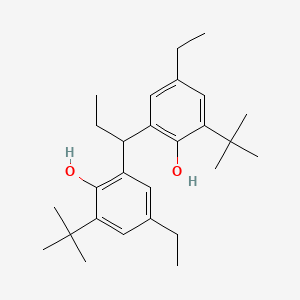
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
